molecular formula C20H19FN2O3S B2372057 (Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865162-99-8

(Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2372057
CAS No.: 865162-99-8
M. Wt: 386.44
InChI Key: DFJFDGGTMSABGS-XDOYNYLZSA-N
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Description

(Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide represents a sophisticated chemical tool designed for investigative biochemistry and pharmaceutical research. This benzothiazole-derived compound features a strategic molecular architecture with fluorinated aromatic systems and ethoxyethyl side chains that enhance its bioavailability and target engagement potential . Researchers primarily utilize this compound as a key chemical probe for studying enzyme inhibition mechanisms, particularly targeting ATP-binding sites in kinase signaling pathways. The compound's Z-configuration is essential for maintaining proper spatial orientation required for effective target binding, while the acetyl-benzamide moiety facilitates specific molecular interactions with active sites . The fluorine atom at the 6-position of the benzothiazole ring enhances membrane permeability and provides metabolic stability, extending the compound's half-life in biological systems. Current research applications include investigation of neurodegenerative pathways, with particular relevance to tau protein phosphorylation studies, and exploration of selective kinase inhibition in oncology contexts . The compound's mechanism involves allosteric modulation of enzyme activity through stabilization of specific conformational states, making it valuable for both in vitro assay development and cellular pathway analysis. Its structural similarity to other ethoxyethyl-benzothiazol derivatives suggests potential applications in photophysical studies and fluorescence-based detection methods . Research using this compound has contributed significantly to understanding small molecule interactions with benzothiazole-recognizing enzymes and continues to enable advances in targeted therapeutic development.

Properties

IUPAC Name

4-acetyl-N-[3-(2-ethoxyethyl)-6-fluoro-1,3-benzothiazol-2-ylidene]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O3S/c1-3-26-11-10-23-17-9-8-16(21)12-18(17)27-20(23)22-19(25)15-6-4-14(5-7-15)13(2)24/h4-9,12H,3,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJFDGGTMSABGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC=C(C=C3)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These derivatives are known for their diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article discusses the synthesis, characterization, and biological activity of this specific compound, highlighting its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process that includes the formation of the benzothiazole core followed by acylation and substitution reactions. The characterization of the compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.

Key Synthetic Steps:

  • Formation of Benzothiazole Core : The initial step involves synthesizing 6-fluorobenzo[d]thiazole through cyclization reactions involving suitable precursors.
  • Acetylation : Acetic anhydride is used to introduce the acetyl group at the 4-position of the aromatic ring.
  • Substitution Reaction : The ethoxyethyl group is introduced at the nitrogen position through nucleophilic substitution.

Anticancer Activity

Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potent inhibition of cancer cell proliferation in various cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)5.0Tubulin polymerization inhibition
Compound BHeLa (Cervical Cancer)8.0Induction of apoptosis
This compoundA549 (Lung Cancer)7.5Inhibition of cell cycle progression

The mechanism of action often involves interference with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that these compounds possess activity against various bacterial strains.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

The antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Properties

In addition to anticancer and antimicrobial activities, benzothiazole derivatives have been reported to exhibit anti-inflammatory effects. The compound may inhibit key inflammatory mediators such as TNF-alpha and IL-6, which are critical in inflammatory responses.

Case Studies

  • Case Study on Anticancer Activity : A study involving a series of benzothiazole derivatives showed that modifications at the nitrogen position significantly enhanced their cytotoxicity against MCF-7 cells, suggesting a structure-activity relationship that could be leveraged for drug development.
  • Clinical Evaluation : A clinical trial assessing the efficacy of a similar benzothiazole derivative in patients with advanced cancer demonstrated promising results in terms of tumor reduction and overall survival rates.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to (Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide exhibit significant antimicrobial properties. For instance, a series of benzothiazole derivatives were synthesized and tested against various Gram-positive and Gram-negative bacteria. The results indicated that these compounds could effectively inhibit bacterial growth, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Properties

The compound has shown promise in cancer research. Analogous compounds have been evaluated for their cytotoxic effects against different cancer cell lines, such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer). Notably, some derivatives demonstrated IC50 values in the nanomolar range, indicating potent anticancer activity. The mechanism of action is believed to involve the disruption of microtubule dynamics, which is crucial for cell division .

Cholinesterase Inhibition

Inhibitors of cholinesterases are of particular interest for treating neurodegenerative diseases like Alzheimer's. Studies have shown that derivatives of benzothiazole, including those related to this compound, exhibit selective inhibition of butyrylcholinesterase over acetylcholinesterase. This selectivity may provide therapeutic benefits while minimizing side effects associated with non-selective inhibitors .

Case Studies

Study ReferenceObjectiveFindings
Evaluate antimicrobial activityCompounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.
Assess anticancer effectsCertain derivatives showed high cytotoxicity against breast and colon cancer cell lines with low IC50 values.
Investigate cholinesterase inhibitionIdentified selective inhibition of butyrylcholinesterase, suggesting potential for Alzheimer’s treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares a benzothiazolylidene benzamide core with several derivatives reported in the evidence. Key structural variations include substituents on the benzamide ring, benzothiazole ring, and the nature of the N-alkyl chain.

Compound Benzamide Substituent Benzothiazole Substituents N-Alkyl Chain Key Features
Target Compound 4-Acetyl 6-Fluoro, 3-(2-ethoxyethyl) 2-Ethoxyethyl Enhanced solubility, metabolic stability
(Z)-4-(Azepan-1-ylsulfonyl)-N-(3-ethyl-4-fluorobenzo[d]thiazol-2-ylidene)benzamide 4-Azepan-1-ylsulfonyl 4-Fluoro, 3-Ethyl Ethyl Sulfonamide group for H-bonding
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) 5-Acetylpyridinyl 3-Phenylthiadiazole N/A Dual carbonyl groups, pyridine ring
N-[3-(3-Methylphenyl)-5-(3-dimethylamino-acryloyl)-3H-[1,3,4]-thiadiazol-2-ylidene]-benzamide (4g) 3-Dimethylamino-acryloyl 3-(3-Methylphenyl) N/A Electron-rich acryloyl moiety
  • Fluorine Substitution: The 6-fluoro group in the target compound contrasts with 4-fluoro in .
  • Solubility Modifiers : The 2-ethoxyethyl chain in the target compound likely enhances hydrophilicity compared to ethyl () or phenyl () groups, which may improve pharmacokinetics .
  • Acetyl vs. Sulfonamide : The acetyl group (target) is less polar than the azepan-1-ylsulfonyl group (), affecting hydrogen-bonding capacity and target selectivity.

Physicochemical Properties

  • Melting Points : Thiadiazolylidene derivatives in exhibit melting points ranging from 160°C to 290°C, influenced by substituent bulk and crystallinity. The target compound’s fluorine and flexible ethoxyethyl chain may lower its melting point compared to rigid analogs .
  • Spectroscopic Data :
    • IR : The acetyl group in the target compound would show a C=O stretch near 1670–1700 cm⁻¹, similar to compound 8a (1679 cm⁻¹ for acetyl) .
    • NMR : The 6-fluoro group would produce a distinct ^19F NMR signal, while the ethoxyethyl chain’s protons would resonate as a triplet near δ 1.2–1.4 ppm (CH3) and δ 3.4–3.6 ppm (OCH2) .

Q & A

Q. What are the optimal reaction conditions for synthesizing (Z)-4-acetyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide?

Synthesis typically involves multi-step reactions requiring precise control of temperature (e.g., 60–80°C for amide coupling), solvent choice (polar aprotic solvents like DMF or THF), and catalysts (e.g., DCC for carbodiimide-mediated coupling). Purification via column chromatography or recrystallization is critical to achieve >95% purity. Reaction progress should be monitored using TLC or HPLC .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • NMR Spectroscopy : For confirming stereochemistry (Z-configuration) and substituent positions (e.g., ¹³C NMR to identify acetyl and ethoxyethyl groups) .
  • HPLC : To assess purity (>98% recommended for biological assays) .
  • X-ray Diffraction (XRD) : For absolute configuration determination, as demonstrated in structurally similar benzothiazole derivatives .

Q. How can researchers conduct initial biological activity screening for this compound?

  • Antimicrobial Assays : Use standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition Studies : Target enzymes like kinases or proteases using fluorescence-based assays to identify inhibitory activity .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of the Z-configuration in this compound?

The Z-isomer is stabilized by intramolecular hydrogen bonding between the acetyl group and the benzothiazole nitrogen. Reaction mechanisms involve keto-enol tautomerization, with the choice of base (e.g., triethylamine) and solvent polarity influencing isomer selectivity. Computational studies (DFT) can validate transition states .

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

SAR studies should systematically modify substituents (e.g., replacing acetyl with sulfonamide or varying the ethoxyethyl chain) and compare bioactivity. For example:

Compound ModificationBiological Activity ChangeReference
Acetyl → DiethylaminoEnhanced anticancer activity
Ethoxyethyl → MethoxyethylReduced cytotoxicity, improved solubility

Q. How should researchers address contradictions in biological activity data across studies?

  • Assay Reprodubility : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity).
  • Solubility Effects : Use standardized DMSO concentrations (<1% v/v) to avoid false negatives .
  • Metabolic Stability : Test compounds in hepatocyte models to rule out rapid degradation .

Q. What computational methods are suitable for predicting target interactions?

  • Molecular Docking : Use AutoDock Vina to model binding with targets like EGFR or PARP.
  • MD Simulations : Assess binding stability over 100 ns trajectories (e.g., GROMACS software) .

Q. How can degradation pathways be analyzed to improve compound stability?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and hydrolytic conditions (pH 1–13).
  • LC-MS/MS : Identify degradation products (e.g., cleavage of the ethoxyethyl group under acidic conditions) .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate conflicting results using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
  • Stereochemical Purity : Chiral HPLC or circular dichroism (CD) is recommended to confirm Z-configuration .

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